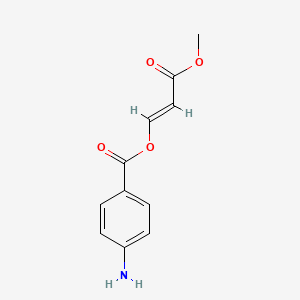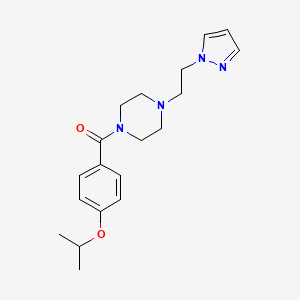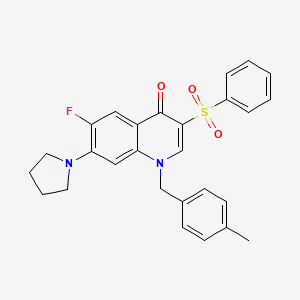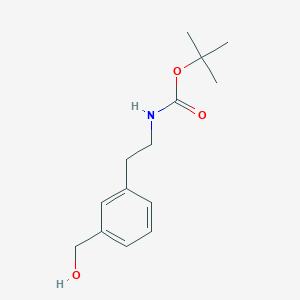![molecular formula C20H17N3O3 B2834391 N-([2,3'-bipyridin]-5-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034478-50-5](/img/structure/B2834391.png)
N-([2,3'-bipyridin]-5-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carboxamides, such as the compound you mentioned, are a substantial part of organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and more than 25% of familiar drugs . They play a leading role in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties .
Synthesis Analysis
The synthesis of carboxamides often involves the amidation of carboxylic acid substrates . This process can be catalytic or non-catalytic and can also involve transamidation .Molecular Structure Analysis
The molecular structure of carboxamides can be influenced by various factors. For example, attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring and attaching bulky substituents to the carboxamide can greatly improve anti-TB activity .Chemical Reactions Analysis
Carboxamides can undergo a variety of chemical reactions. For example, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .Physical and Chemical Properties Analysis
Physical properties of carboxamides can include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . The chemical properties often involve their reactivity to form new substances .Wissenschaftliche Forschungsanwendungen
DNA-Intercalating Antitumor Agents
A series of substituted dibenzo[1,4]dioxin-1-carboxamides, structurally related to N-([2,3'-bipyridin]-5-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, were synthesized and evaluated for their antitumor activity. These compounds demonstrated activity against wild-type P388 leukemia in vitro and in vivo. They function as weakly binding DNA-intercalating agents, suggesting a potential mechanism of action different from classical DNA-intercalating agents and of interest in developing drugs to combat resistance mechanisms in cancer treatment (Lee et al., 1992).
Synthesis and Diuretic Activity
In a study focusing on the synthesis of biphenyl benzothiazole-2-carboxamide derivatives, a structurally related compound to this compound was synthesized and evaluated for diuretic activity in vivo. This research indicates the potential of similar compounds in the development of new diuretic agents (Yar & Ansari, 2009).
Antihypertensive Properties
A new series of nonpeptide angiotensin II receptor antagonists, including compounds structurally similar to this compound, have shown potent antihypertensive effects upon oral administration. This class of compounds represents a significant advancement in the treatment of hypertension (Carini et al., 1991).
Antitumor Activity in Preclinical Assays
In the field of oncology, a series of substituted thiazole-5-carboxamides, structurally related to this compound, demonstrated potent antitumor activity in preclinical assays. These compounds were specifically potent Src/Abl kinase inhibitors, indicating their potential application in cancer therapy (Lombardo et al., 2004).
Coordination Polymers and Fluorescence
Research on rhodium(III)-catalyzed acylmethylation of tridentate carboxamides, including those related to this compound, has led to the development of coordination polymers exhibiting fluorescence properties. This could have implications in materials science and photonic applications (Yu et al., 2019).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(6-pyridin-3-ylpyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-20(19-13-25-17-5-1-2-6-18(17)26-19)23-11-14-7-8-16(22-10-14)15-4-3-9-21-12-15/h1-10,12,19H,11,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAMPXWLPZKRMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(4-tert-butylphenyl)(cyano)methyl]-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide](/img/structure/B2834308.png)




![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2834316.png)
![4-(5-Chloro-2-methoxyanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid](/img/structure/B2834317.png)
![Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2834319.png)

![Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2834324.png)


![7-chloro-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2834329.png)

